molecular formula C20H15FN4O2S B2419624 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone CAS No. 893911-59-6

2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone

Cat. No.: B2419624
CAS No.: 893911-59-6
M. Wt: 394.42
InChI Key: CLVUTAMLCBQOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H15FN4O2S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-27-16-8-2-13(3-9-16)18(26)11-28-20-17-10-24-25(19(17)22-12-23-20)15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVUTAMLCBQOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone is a novel chemical entity that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H16FN5OS
  • Molecular Weight : 345.4 g/mol
  • Canonical SMILES : CC(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . It inhibits CDK2 by binding to its active site, which leads to cell cycle arrest. This inhibition prevents the transition from the G1 phase to the S phase and from the G2 phase to the M phase, ultimately reducing cancer cell proliferation and inducing apoptosis in malignant cells .

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, exhibit significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A-549) cells. The compound demonstrated a high percentage of inhibition against these cell lines, suggesting its potential as an anticancer agent .

Adenosine Receptor Modulation

The compound has been identified as a potential ligand for human A3, A2A, and A2B adenosine receptors. Modulating these receptors may have implications in treating inflammatory conditions and neuroprotection.

Antimicrobial Properties

Although not extensively studied, related compounds have shown promising antimicrobial activity. The potential for this compound to act against specific pathogens warrants further investigation to explore its efficacy as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
Antitumor Activity Inhibition of MCF-7 and A-549 cell lines with up to 91% effectiveness in certain derivatives .
Adenosine Receptor Binding Interaction with A3, A2A, and A2B receptors indicates potential therapeutic uses in inflammation and neuroprotection.
Antimicrobial Evaluation Preliminary studies suggest possible activity against various pathogens; further research is needed to clarify effectiveness.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antitumor and antiviral properties. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant activity against various cancer cell lines and viruses.

Antitumor Activity

Studies have demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine core can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, one study highlighted the compound's ability to induce apoptosis in human liver cancer cells, suggesting a mechanism that involves the modulation of apoptotic pathways and cell cycle arrest .

Antiviral Properties

The compound has also shown promise in antiviral applications. It is believed to interfere with viral replication processes, making it a candidate for further investigation in the treatment of viral infections. The specific mechanisms are still under research but may involve inhibition of viral polymerases or proteases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone is crucial for optimizing its efficacy. Modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity and selectivity.

ModificationEffect on Activity
Addition of halogensIncreases potency against cancer cells
Alteration of the methoxy groupAffects solubility and bioavailability
Variation in sulfonamide groupsModulates interactions with target proteins

Case Study: Anticancer Research

A recent study evaluated the efficacy of this compound against various human cancer cell lines, including breast and liver cancers. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting that the compound is significantly more potent than some existing chemotherapeutics .

Case Study: Antiviral Activity

In another investigation, researchers assessed the antiviral potential of derivatives similar to this compound against influenza viruses. The findings revealed that certain modifications led to enhanced antiviral activity, providing insights into how structural changes can influence efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole precursors with thiourea derivatives under reflux in ethanol .

Sulfanyl Group Introduction : React the core with 1-(4-methoxyphenyl)ethanone derivatives using coupling agents (e.g., NaH or K₂CO₃) in DMF at 60–80°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. Key Considerations :

  • Inert atmospheres (N₂/Ar) prevent oxidation of sulfanyl groups .
  • Solvent choice (e.g., DMF vs. toluene) impacts reaction kinetics and byproduct formation .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm) and methoxyphenyl (δ ~3.8 ppm for OCH₃) groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from pyrazolo[3,4-d]pyrimidine protons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles to validate stereoelectronic effects .

Q. What biological assays are suitable for evaluating its activity?

Methodological Answer: Focus on enzyme inhibition and cellular models:

  • Kinase Inhibition : Screen against BTK, JAK2, or EGFR using fluorescence polarization assays (IC₅₀ determination) .
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) .
  • Cytotoxicity Controls : Compare with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How to resolve contradictions in reactivity data under varying reaction conditions?

Methodological Answer: Systematically analyze reaction variables:

  • Case Study : Discrepancies in sulfanyl group oxidation (e.g., sulfoxide vs. sulfone formation):
    • Oxidizing Agents : Compare H₂O₂ (mild) vs. m-CPBA (aggressive) in DCM .
    • Temperature Effects : Higher temperatures (>40°C) favor overoxidation to sulfones .
  • Mitigation Strategy : Use TLC or in-situ IR to monitor intermediate stability .

Q. Data Interpretation :

  • Density Functional Theory (DFT) calculations predict transition states for competing pathways .

Q. How to optimize ADME properties without compromising bioactivity?

Methodological Answer: Modify substituents while retaining the pyrazolo[3,4-d]pyrimidine core:

  • Lipophilicity Adjustments : Replace 4-methoxyphenyl with polar groups (e.g., pyridyl) to enhance solubility .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
  • In Silico Tools : Use SwissADME or ADMET Predictor™ to simulate permeability (e.g., logP <3) and plasma protein binding .

Q. How to address discrepancies between crystallographic data and computational docking results?

Methodological Answer: Reconcile structural insights through hybrid approaches:

  • Crystallography : Resolve ligand-protein complexes (e.g., PDB ID) to identify key hydrogen bonds (e.g., with kinase ATP-binding pockets) .
  • Molecular Dynamics (MD) : Simulate flexible docking (50 ns trajectories) to account for protein conformational changes .
  • Validation : Overlay docking poses with crystal structures (RMSD <2.0 Å) .

Q. What strategies validate structure-activity relationships (SAR) for analogs?

Methodological Answer: Adopt a tiered SAR framework:

Library Design : Synthesize analogs with variations in:

  • Fluorophenyl Group : Replace with chlorophenyl or trifluoromethylphenyl .
  • Sulfanyl Linker : Substitute with sulfonyl or methylene groups .

Activity Clustering : Use hierarchical clustering (e.g., Tanimoto similarity) to group compounds by IC₅₀ profiles .

QSAR Modeling : Apply partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ) with bioactivity .

Q. How to investigate synergistic effects with chemotherapeutics?

Methodological Answer: Employ combinatorial screening:

  • In Vitro : Pair the compound with cisplatin or paclitaxel in checkerboard assays (synergy quantified via Combination Index <1) .
  • Mechanistic Studies : Perform RNA-seq to identify pathways upregulated in synergistic vs. additive responses .
  • In Vivo Validation : Use xenograft models (e.g., BALB/c mice) with reduced doses to minimize toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.